D-Mannose-d-1

LC-MS Quantitative Metabolomics Glycosylation

Accurate LC-MS/MS quantitation of mannose in biological matrices requires a stable isotope-labeled internal standard indistinguishable from the endogenous analyte yet spectrally distinct. D-Mannose-d-1 delivers a +1.06 Da mass shift via a single deuterium at the anomeric C-1 position, minimizing spectral overlap in complex samples. • Internal standard for mannose LC-MS/MS quantitation in plasma, serum, or urine • C-1 site-specific label enables mechanistic enzymology studies via ¹H-NMR • 98 atom% D enrichment ensures high assay sensitivity

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12413644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-d-1
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i6D
InChIKeyGZCGUPFRVQAUEE-KBFNKTCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-d-1 Overview


D-Mannose-d-1 is a stable isotope-labeled monosaccharide, specifically a deuterated analog of D-Mannose where a single hydrogen atom at the C-1 position is replaced by a deuterium atom [1]. This substitution results in a molecular formula of C6H11DO6 and a molecular weight of 181.16 g/mol, a mass increase of +1.06 Da compared to unlabeled D-Mannose (180.16 g/mol) [2]. It is commercially available with a high isotopic enrichment of 98 atom % D and a chemical purity of 98% . As an isotopically labeled internal standard and metabolic tracer, D-Mannose-d-1 is a critical tool for quantitative analysis and pathway elucidation in research focused on glycosylation and carbohydrate metabolism [3].

Why D-Mannose-d-1 Substitutes Fail


Procuring unlabeled D-Mannose or alternative isotopologues as a substitute for D-Mannose-d-1 will compromise experimental objectives. Unlabeled D-Mannose is indistinguishable from the endogenous analyte, making it impossible to serve as an internal standard for accurate quantification by mass spectrometry (MS) [1]. While other labeled versions exist (e.g., 13C or d7), D-Mannose-d-1 provides a specific, +1 Da mass shift that is ideal for minimizing spectral overlap in complex biological matrices, which is a common challenge with more heavily labeled compounds . Furthermore, the site-specific deuterium label at the anomeric C-1 position enables unique mechanistic studies of enzymatic reactions at the reducing end of the sugar, a capability lost with uniformly labeled or 13C-only analogs that do not provide the same level of site-resolved information [2]. The high isotopic enrichment (98 atom % D) of D-Mannose-d-1 is a critical specification; substituting with a compound of lower enrichment would directly reduce the sensitivity and accuracy of quantitative assays [3].

D-Mannose-d-1 Quantitative Evidence


Internal Standard for LC-MS

D-Mannose-d-1 exhibits a quantifiable mass difference of +1.06 Da compared to unlabeled D-Mannose, which is a direct result of deuterium substitution at the C-1 position [1]. This mass shift allows for baseline chromatographic and spectrometric separation from the endogenous, unlabeled analyte. This differentiates it from unlabeled D-Mannose, which provides no mass shift and thus cannot be used as an internal standard for MS-based quantification [2].

LC-MS Quantitative Metabolomics Glycosylation

High Isotopic Purity for Assay Sensitivity

Commercially available D-Mannose-d-1 is specified with an isotopic enrichment of 98 atom % D and a chemical purity of 98% . This level of enrichment is critical for minimizing interference from the unlabeled isotopologue (M+0). In quantitative tracer studies, high isotopic purity directly translates to a higher signal-to-noise ratio and lower limits of detection and quantification [1].

Assay Validation Sensitivity Tracer Studies

Site-Specific C-1 Labeling for Enzymology

The precise placement of deuterium at the anomeric C-1 position in D-Mannose-d-1, in contrast to uniformly labeled analogs like D-Mannose-d7 (MW +7 Da), creates a unique tool for investigating stereospecific enzymatic reactions [1]. This label is stable and does not readily exchange under physiological conditions. This contrasts with 13C-labeled mannose, which, while also a useful tracer, does not provide the same atom-specific, proton-decoupled NMR data or the specific kinetic isotope effect for studying reactions at the C-1 position [2].

Enzyme Kinetics Metabolic Pathway Analysis NMR

D-Mannose-d-1 Applications


Biofluid Quantification by LC-MS/MS

D-Mannose-d-1 is the ideal internal standard for the development and validation of bioanalytical LC-MS/MS methods for quantifying mannose levels in plasma, serum, or urine. Its +1.06 Da mass shift provides a distinct signal separate from the endogenous analyte, enabling accurate and precise measurements. This is critical for studies investigating disorders of glycosylation, diabetes, or the pharmacokinetics of mannose-based therapeutics [1].

Metabolic Flux Tracing in Glycoprotein Synthesis

In cell culture or in vivo models, D-Mannose-d-1 can be administered to trace the specific incorporation of the C-1 atom into newly synthesized glycans. By analyzing the mass isotopomer distribution of released glycans via MS, researchers can calculate the fractional contribution of exogenous mannose to the nucleotide sugar pools (GDP-mannose) and N-linked glycosylation pathways [2]. This provides a functional, site-specific readout of pathway activity.

Enzyme Stereospecificity and Mechanism

D-Mannose-d-1 is a powerful probe for mechanistic enzymology. For example, it can be used to study the stereochemical course of reactions catalyzed by mannose isomerase (PMI) or mutarotase. 1H-NMR analysis can directly observe the retention or loss of the C-1 deuterium label, providing unambiguous evidence for the mechanism of hydrogen transfer during isomerization to fructose-6-phosphate [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Mannose-d-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.